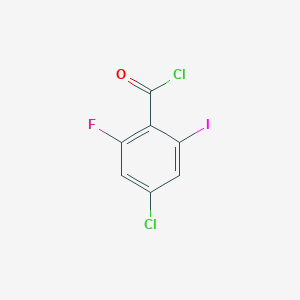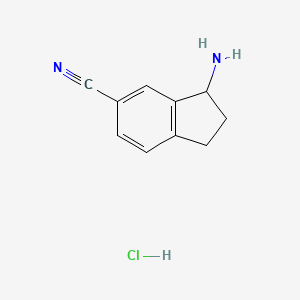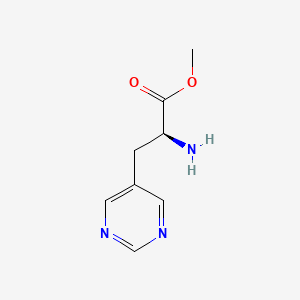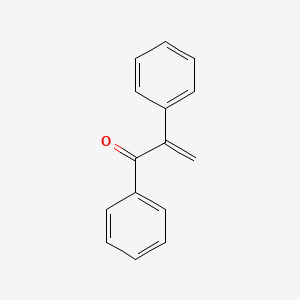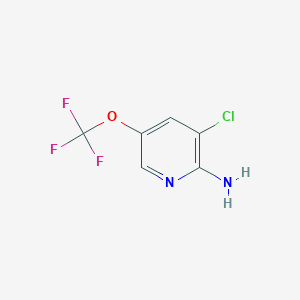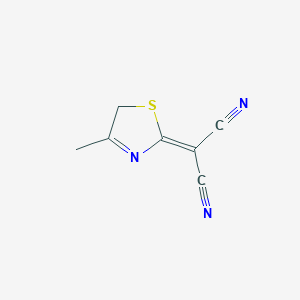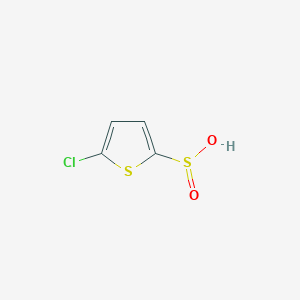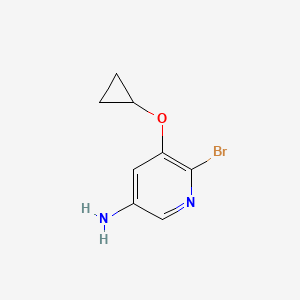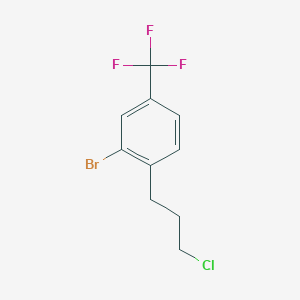![molecular formula C21H30BN3O2 B12957310 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine is a complex organic compound that features a boron-containing dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine typically involves the formation of the dioxaborolane group through borylation reactions. One common method is the palladium-catalyzed borylation of benzylic C-H bonds using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst and a suitable base under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine core.
Substitution: The compound can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and suitable nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane group typically yields boronic acids, while reduction can lead to various reduced forms of the core structure.
Applications De Recherche Scientifique
11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine involves its interaction with molecular targets through its boron-containing group. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and other biological processes. The imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine core may interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
What sets 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine apart is its unique combination of a boron-containing dioxaborolane group with a complex polycyclic structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C21H30BN3O2 |
|---|---|
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
15-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,11,18-triazatetracyclo[9.7.0.03,8.012,17]octadeca-1(18),12(17),13,15-tetraene |
InChI |
InChI=1S/C21H30BN3O2/c1-20(2)21(3,4)27-22(26-20)15-8-9-18-17(13-15)23-19-14-16-7-5-6-10-24(16)11-12-25(18)19/h8-9,13,16H,5-7,10-12,14H2,1-4H3 |
Clé InChI |
DRGJRINPMSSFLT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4CCN5CCCCC5CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


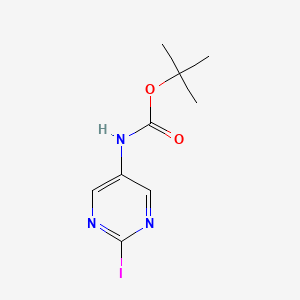
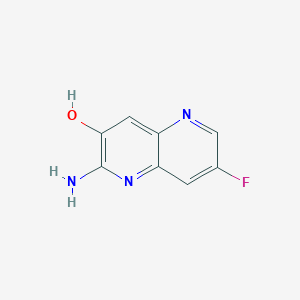
![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
